"2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile" chemical properties
"2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile" chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
Introduction: The Significance of the 4H-Pyran Scaffold
The 4H-pyran ring system is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules of significant biological importance.[1] Its unique structural and electronic properties make it a versatile building block in medicinal chemistry, with derivatives exhibiting a wide spectrum of activities including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3] This guide focuses on a specific, highly functionalized derivative: 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile . This molecule integrates several key pharmacophores—an enaminonitrile moiety, a methyl group, and a 4-pyranone core—making it a subject of considerable interest for drug development professionals and researchers. We will explore its fundamental chemical properties, synthesis, reactivity, and potential as a precursor for novel therapeutic agents.
Section 1: Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a compound is the bedrock of its application in research and development. The key characteristics of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile are summarized below.
| Property | Data | Source / Method |
| IUPAC Name | 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile | IUPAC Nomenclature |
| Molecular Formula | C₇H₆N₂O₂ | Calculated |
| Molecular Weight | 150.14 g/mol | Calculated |
| Appearance | Typically a crystalline solid | General Observation |
| CAS Number | 67643-16-7 | Chemical Registry |
| Core Scaffold | 4H-Pyran | Heterocyclic Chemistry |
Spectroscopic Data Interpretation
Spectroscopic analysis is crucial for the structural elucidation and purity confirmation of the synthesized compound. While specific spectra for this exact molecule are not universally published, data from closely related analogues provide a reliable basis for interpretation.[4][5]
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its key functional groups.
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N-H Stretching: Two distinct bands in the region of 3450-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.[4]
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C≡N Stretching: A sharp, strong absorption band around 2200-2180 cm⁻¹ is a definitive indicator of the nitrile group.[4][5]
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C=O Stretching: A strong band in the region of 1700-1650 cm⁻¹ corresponding to the ketone in the pyran ring.
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C=C Stretching: Bands in the 1650-1550 cm⁻¹ region for the double bonds within the pyran ring and conjugated system.[4]
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-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR:
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¹³C NMR:
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C=O Carbon: A signal in the downfield region, δ > 160 ppm.
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C≡N Carbon: A signal around δ 118-120 ppm.[4]
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Ring Carbons: Signals for the sp² carbons of the pyran ring, including those bearing the amino, cyano, and methyl groups, would appear in distinct regions based on their electronic environment.[4]
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Section 2: Synthesis and Mechanistic Insights
The synthesis of 2-amino-4H-pyran derivatives is a well-established field, predominantly relying on elegant and efficient multicomponent reactions (MCRs).[2] These one-pot procedures are favored in modern organic synthesis due to their high atom economy, operational simplicity, and the ability to generate molecular complexity in a single step.[6][7]
Dominant Synthetic Strategy: Multicomponent Reaction
The most common approach involves the condensation of an active methylene compound (like malononitrile), a β-dicarbonyl compound, and an aldehyde or ketone.[7][8] For the title compound, a plausible and efficient pathway is the reaction between malononitrile and dehydroacetic acid (3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione) in the presence of a basic catalyst.
Causality in Experimental Design: The choice of catalyst is pivotal for reaction efficiency and environmental impact. While traditional bases like piperidine or triethylamine are effective, there is a significant drive towards greener alternatives. Catalysts such as nano-SnO₂ in aqueous media or ionic liquids have been shown to promote these reactions with high yields, mild conditions, and the potential for catalyst recycling.[7][9] The use of ethanol as a solvent is common as it effectively dissolves the reactants and facilitates product precipitation upon completion.[6]
Proposed Reaction Mechanism
The reaction proceeds through a cascade of well-understood organic transformations. The mechanism illustrates the logical sequence of bond formations that lead to the stable heterocyclic product.
Caption: Key derivatization pathways from the core molecule.
Section 4: Pharmacological Profile and Potential Applications
While specific biological data for 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile is limited in readily available literature, the broader class of 2-amino-4H-pyran derivatives is extensively studied and demonstrates significant therapeutic potential. [2][10]
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Anticancer Activity: Many 4H-pyran derivatives show potent cytotoxic activity against various cancer cell lines. [3]Some have been investigated as inhibitors of key oncogenic proteins like cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle progression. [3]The structural motifs present in the title compound are consistent with those found in known anticancer agents.
-
Antimicrobial and Antifungal Activity: The pyran scaffold is present in compounds that exhibit broad-spectrum antibacterial and antifungal properties. [3][8]
-
Antioxidant Properties: The enamine and phenol-like structure of the pyranone ring can contribute to antioxidant activity by scavenging free radicals. [3] The diverse bioactivities underscore the importance of this scaffold as a starting point for developing new drugs. Further derivatization and screening are warranted to explore the full therapeutic potential of this specific molecule.
Section 5: Experimental Protocols
The following protocols are representative methodologies based on established procedures for the synthesis and characterization of 2-amino-4H-pyran derivatives. [7][11]
Protocol 5.1: Synthesis of 2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile
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Objective: To synthesize the title compound via a one-pot multicomponent reaction.
-
Materials:
-
Dehydroacetic acid (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (20 mL)
-
-
Procedure:
-
To a 50 mL round-bottom flask, add dehydroacetic acid (1 mmol) and malononitrile (1 mmol) in ethanol (20 mL).
-
Stir the mixture at room temperature until the solids are partially dissolved.
-
Add a catalytic amount of piperidine to the mixture.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Allow the mixture to stand, or cool in an ice bath, to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the final compound.
-
-
Self-Validation: The identity and purity of the product must be confirmed using the characterization methods outlined below.
Protocol 5.2: Product Characterization
-
Objective: To confirm the structure of the synthesized product.
-
Method 1: Infrared (IR) Spectroscopy
-
Prepare a sample by mixing a small amount of the dry product with KBr powder and pressing it into a pellet, or use an ATR accessory.
-
Acquire the IR spectrum.
-
Confirm the presence of characteristic peaks for NH₂, C≡N, and C=O functional groups as described in Section 1.1.
-
-
Method 2: ¹H and ¹³C NMR Spectroscopy
-
Dissolve a small sample (~5-10 mg) of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of the expected proton and carbon signals, checking their chemical shifts, multiplicities, and integrations against the expected structure (see Section 1.1).
-
Section 6: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound may not be widely available, prudent laboratory practices should be followed based on the chemical nature of the functional groups present. [12][13][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. [14]* Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [12]Avoid contact with skin and eyes. [14]* Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-Amino-6-methyl-4-oxo-4H-pyran-3-carbonitrile is a synthetically accessible and highly functionalized heterocyclic compound. Its chemical architecture, featuring a reactive enaminonitrile system on a biologically relevant 4H-pyran scaffold, makes it an exceptionally valuable starting material for the synthesis of more complex molecular structures. The efficient multicomponent reactions used for its synthesis align with the principles of green chemistry. Future research should focus on exploring its derivatization potential to build libraries for high-throughput screening against various therapeutic targets, particularly in oncology and infectious diseases, to unlock its full potential in drug discovery.
References
A comprehensive list of sources cited in this document is provided below for verification and further reading.
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ResearchGate. Synthesis of 2-amino-4H-pyrans. Available at: [Link].
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PubMed Central. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Available at: [Link].
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ResearchGate. Synthesis of 2-amino-4H-pyran-3-carbonitriles. Available at: [Link].
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National Institutes of Health. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3. Available at: [Link].
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Journal of Medicinal and Nanomaterials Chemistry. Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Available at: [Link].
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ResearchGate. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link].
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Taylor & Francis Online. Review on Synthesis and Medicinal Application of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans by Employing the Reactivity of 5-Hydroxy-2-(Hydroxymethyl)-4H-Pyran-4-One. Available at: [Link].
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MDPI. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). Available at: [Link].
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ResearchGate. 4H-Pyran-based biologically active molecules. Available at: [Link].
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ResearchGate. (PDF) Chemistry of 2-Amino-3-cyanopyridines. Available at: [Link].
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Ingenta Connect. A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. Available at: [Link].
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MDPI. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Available at: [Link].
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ResearchGate. Reactivity of 2-amino-3-cyanopyridines. Available at: [Link].
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Taylor & Francis Online. A simple synthetic approach to the construction of novel 2-amino-5-mercapto-6-(mercaptomethyl)-4-aryl-4H-pyran-3-carbonitriles. Available at: [Link].
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Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Available at: [Link].
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MDPI. The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Available at: [Link].
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Taylor & Francis. Pyran – Knowledge and References. Available at: [Link].
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